molecular formula C14H8ClFN2OS B1227244 3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B1227244
M. Wt: 306.7 g/mol
InChI Key: RLHIURWBOSZJQC-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated precursor.

    Introduction of Chlorine and Fluorine: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.

    Attachment of Pyridine Moiety: The pyridine moiety is attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with the halogenated benzothiophene intermediate.

    Formation of Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using pyridine derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide: can be compared with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the pyridine moiety, contributes to its high binding affinity and specificity towards certain molecular targets.

Properties

Molecular Formula

C14H8ClFN2OS

Molecular Weight

306.7 g/mol

IUPAC Name

3-chloro-4-fluoro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H8ClFN2OS/c15-12-11-9(16)4-1-5-10(11)20-13(12)14(19)18-8-3-2-6-17-7-8/h1-7H,(H,18,19)

InChI Key

RLHIURWBOSZJQC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CN=CC=C3)F

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CN=CC=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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